[(11)C]Preladenant, a radiolabeled 1-piperazinylpyrimidine derivative, has been developed and evaluated as a PET tracer for imaging adenosine A2A receptors in the brain. [] This application holds promise for studying the role of adenosine A2A receptors in various neurological and psychiatric disorders.
Several 1-piperazinylpyrimidine derivatives have been identified as inhibitors of cytochrome P450 (CYP) enzymes. For example, SCH 66712 is a potent mechanism-based inhibitor of CYP2D6, while also exhibiting inhibitory effects on CYP3A4, CYP2C9, and CYP2C19. [, , ] Understanding the interactions of these compounds with CYP enzymes is crucial for predicting potential drug-drug interactions.
DY-9760e, a novel calmodulin antagonist containing the 1-piperazinylpyrimidine scaffold, has shown promising neuroprotective and cardioprotective effects in various experimental models. [, , , , , ] Its ability to attenuate brain edema, reduce neuronal death, and improve cardiac function suggests potential therapeutic applications in stroke and heart failure.
Sch-350634, a piperazine-based CCR5 antagonist, represents a successful example of utilizing the 1-piperazinylpyrimidine moiety in developing antiviral agents. [] This compound exhibits potent inhibition of HIV-1 entry and replication, showcasing the potential of this scaffold for targeting viral entry mechanisms.
Manidipine, a 1,4-dihydropyridine derivative containing the 1-piperazinylpyrimidine moiety, is a potent calcium channel blocker with antihypertensive properties. [, ] Studies investigating its optical isomers revealed that the (S)-(+)-enantiomer is the more active form, emphasizing the importance of stereochemistry in its pharmacological activity.
Several derivatives of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylic acid, featuring the 1-piperazinylpropyl group, have shown significant analgesic and sedative activities. [] These findings highlight the potential of exploring this scaffold for developing novel pain management and sleep-inducing agents.
A series of 2-(4-(4-substituted benzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)-acetamides, containing the 1-piperazinylpyrimidine core, were synthesized and evaluated for their positive inotropic effects. [] Compounds within this series demonstrated promising activity, with one compound exhibiting superior potency compared to the standard drug Milrinone.
OPC-14523, a compound with affinity for σ and 5-HT1A receptors and the 5-HT transporter, exhibited antidepressant-like effects in animal models. [, ] This compound, containing the 1-piperazinylpropyl group, highlights the potential of exploring this scaffold for developing novel antidepressant therapies.
In the search for Salmonella biofilm inhibitors, a screening identified 7-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole as a promising candidate. [] This compound, containing the 1-piperazinylpyrimidine core, demonstrates the potential of this scaffold in combating bacterial resistance.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8